molecular formula C7H8N4 B11922012 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B11922012
M. Wt: 148.17 g/mol
InChI Key: YEEHNCBUWJKETB-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine ring . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for imidazopyridines often rely on scalable reactions such as nucleophilic substitution and reduction. For example, the reduction of nitro groups in 2,3-diaminopyridine derivatives can be achieved using hydrogen in the presence of palladium on carbon or other reducing agents like sodium borohydride .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This activation leads to various downstream effects, including the modulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA_A receptor agonist and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

YEEHNCBUWJKETB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)N

Origin of Product

United States

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